Prodigiosine

Description

Prodigiosine is a natural product found in Serratia marcescens and Vibrio gazogenes with data available.

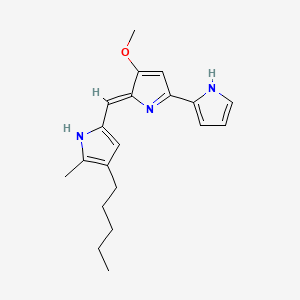

4-Methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)- 2,2'-bi-1H-pyrrole. A toxic, bright red tripyrrole pigment from Serratia marcescens and others. It has antibacterial, anticoccidial, antimalarial, and antifungal activities, but is used mainly as a biochemical tool.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUNBVWMKSXXOM-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018969 | |

| Record name | Prodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-89-3 | |

| Record name | Prodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crimson Wonder: A Technical Guide to the Discovery and Historical Significance of Prodigiosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment, is a secondary metabolite produced by several species of bacteria, most notably Serratia marcescens.[1] This tripyrrole alkaloid has a rich and fascinating history, intertwined with microbiology, religious phenomena, and even early biological warfare research. Beyond its striking color, prodigiosin has garnered significant attention in the scientific community for its broad spectrum of biological activities, including antimicrobial, immunosuppressive, and potent anticancer properties.[2][3] This technical guide delves into the discovery and historical importance of prodigiosin, presenting key quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Significance

The story of prodigiosin predates the formal discipline of microbiology. The first recorded observation is believed to be in 332 B.C. during the siege of Tyre, where "bleeding" bread was interpreted as an omen.[4][5] Throughout history, numerous accounts of "miraculous" bleeding hosts or polenta have been documented, phenomena now largely attributed to the growth of prodigiosin-producing Serratia marcescens on starchy substrates.[6][7]

The formal scientific discovery of the causative agent occurred in 1819 when Bartolomeo Bizio, an Italian pharmacist, investigated an outbreak of red-colored polenta.[5] He named the organism Serratia marcescens, in honor of the physicist Serafino Serrati, and the pigment "prodigiosin" from the Latin prodigiosus, meaning prodigious or miraculous, a nod to its seemingly supernatural appearances.[1] Initially misclassified as a fungus, it was later correctly identified as a bacterium.[6] In the 20th century, due to its distinct color and what was then believed to be its non-pathogenic nature, S. marcescens was used as a tracer organism in various experiments, including studies on aerosolized bacterial transmission by the U.S. military.[5][6]

Quantitative Biological Activity of Prodigiosin

Prodigiosin exhibits a remarkable range of biological activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of its efficacy.

Table 1: Cytotoxic Activity of Prodigiosin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| NCI-H292 | Human Mucoepidermoid Pulmonary Carcinoma | 3.6 | [1] |

| Hep-2 | Human Larynx Epidermoid Carcinoma | 3.4 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 5.1 | [1] |

| HL-60 | Human Promyelocytic Leukemia | 1.7 | [1] |

| A549 | Human Lung Carcinoma | 0.39 | [2] |

| HT-29 | Human Colon Adenocarcinoma | 0.45 | [2] |

| SGC7901 | Human Gastric Adenocarcinoma | 1.30 | [8] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.62 | [9] |

| HCT116 | Human Colon Carcinoma | 0.70 | [9] |

| HepG2 | Human Liver Carcinoma | 8.75 | [10] |

Table 2: Antimicrobial Activity of Prodigiosin (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Enterococcus faecalis | Gram-positive bacteria | 3.9 | [11] |

| Staphylococcus aureus | Gram-positive bacteria | 62.5 | [11] |

| Clostridium perfringens | Gram-positive bacteria | 500 | [11] |

| Escherichia coli | Gram-negative bacteria | 62.5 | [11] |

| Pseudomonas aeruginosa | Gram-negative bacteria | 62.5 | [11] |

| Bacillus subtilis | Gram-positive bacteria | 5 | [12] |

| Bacillus cereus | Gram-positive bacteria | 4 | [12] |

| Klebsiella pneumoniae | Gram-negative bacteria | 22.6 (μM) | [13] |

Table 3: Optimized Production of Prodigiosin

The yield of prodigiosin can be significantly influenced by culture conditions.

| Producing Strain | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Incubation Time (h) | Yield (mg/L) | Reference |

| Serratia marcescens | Crude Glycerol (B35011) | Peptone (1% w/v) | 22 | 9 | 144 | 870 (units/cell) | [3] |

| Serratia rubidaea RAM_Alex | - | Peptone (7 g/L), Beef Extract (5 g/L), Yeast Extract (1 g/L) | 30 | 6 | 48 | ~1600.51 | [14] |

| Serratia marcescens | Sucrose (16.29 g/L) | Peptone (11.76 g/L) | 28 | 7.2-7.4 | 48 | 1653.95 | [15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to prodigiosin research.

Isolation and Identification of Serratia marcescens

Objective: To isolate prodigiosin-producing Serratia marcescens from an environmental sample.

Methodology:

-

Sample Collection: Collect soil or water samples from various environments.

-

Serial Dilution and Plating:

-

Suspend 1g of soil in 9 mL of sterile saline solution and vortex thoroughly.

-

Perform a serial dilution up to 10⁻⁶.

-

Plate 100 µL of each dilution onto Luria-Bertani (LB) agar (B569324) plates.

-

-

Incubation: Incubate the plates at 28-30°C for 48-72 hours.

-

Colony Selection: Look for characteristic red-pigmented colonies.

-

Pure Culture: Streak the selected red colonies onto fresh LB agar plates to obtain a pure culture.

-

Identification:

-

Perform Gram staining to confirm the presence of Gram-negative rods.

-

Conduct biochemical tests (e.g., catalase, oxidase, motility, and API 20E strips) for species-level identification.

-

For definitive identification, perform 16S rRNA gene sequencing.

-

Production of Prodigiosin

Objective: To cultivate Serratia marcescens for the production of prodigiosin.

Methodology:

-

Inoculum Preparation: Inoculate a single colony of S. marcescens into 50 mL of LB broth and incubate at 28-30°C with shaking (150-200 rpm) for 18-24 hours.

-

Production Culture:

-

Inoculate 500 mL of a suitable production medium (e.g., peptone-glycerol broth or nutrient broth supplemented with an optimized carbon and nitrogen source) with the overnight culture (1-2% v/v).

-

Incubate at 28-30°C with shaking (150-200 rpm) for 48-96 hours. Pigment production is often maximal in the stationary phase.[16]

-

Extraction and Purification of Prodigiosin

Objective: To extract and purify prodigiosin from the bacterial culture.

Methodology:

-

Cell Harvesting: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to pellet the bacterial cells.

-

Extraction:

-

Resuspend the cell pellet in acidified methanol (B129727) (e.g., methanol with 4% 1N HCl) or acetone.[17]

-

Agitate the suspension for 1-2 hours at room temperature in the dark to extract the pigment.

-

Centrifuge again to remove cell debris and collect the supernatant containing the crude prodigiosin extract.

-

-

Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude prodigiosin.

-

Purification:

-

Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate prodigiosin from other compounds.[18]

-

Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the pure prodigiosin fractions (visualized as a red spot).[18]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, subject the prodigiosin-rich fractions to preparative HPLC.[19]

-

Quantification of Prodigiosin

Objective: To determine the concentration of prodigiosin in an extract.

Methodology:

-

Spectrophotometry:

-

Dissolve a known amount of the purified prodigiosin or the crude extract in acidified ethanol (B145695) or methanol.

-

Measure the absorbance at the maximum wavelength (λmax), which is typically around 535 nm.[3]

-

The concentration can be calculated using the Beer-Lambert law, although a standard curve with purified prodigiosin is more accurate.

-

Visualizations

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin in Serratia marcescens is a bifurcated process involving the synthesis of two precursor molecules, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), which are then condensed to form the final prodigiosin molecule.[11][20] The genes responsible for this pathway are organized in the pig gene cluster.[21]

Caption: Bifurcated biosynthesis pathway of prodigiosin in Serratia marcescens.

Experimental Workflow for Prodigiosin Research

The following diagram illustrates a typical workflow for the isolation, production, and characterization of prodigiosin.

Caption: General experimental workflow for prodigiosin research.

Conclusion

Prodigiosin stands as a testament to the rich chemical diversity found in the microbial world. Its journey from a source of "miraculous" phenomena to a molecule of significant pharmacological interest underscores the importance of natural product research. With its potent and varied biological activities, particularly in the realm of oncology, prodigiosin and its derivatives continue to be promising candidates for future drug development. This guide provides a foundational resource for researchers aiming to explore the vast potential of this crimson wonder.

References

- 1. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serratia Infections: from Military Experiments to Current Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idstewardship.com [idstewardship.com]

- 6. biologydictionary.net [biologydictionary.net]

- 7. A miraculous red polenta! - Vienna Textile Lab [viennatextilelab.at]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation Medium for Serratia marcescens and an Extraction Process [mdpi.com]

- 16. bepls.com [bepls.com]

- 17. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 18. rjlbpcs.com [rjlbpcs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. vjs.ac.vn [vjs.ac.vn]

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to Prodigiosin: Structure, Properties, and Applications

Prodigiosin is a secondary metabolite renowned for its vibrant red pigmentation and diverse range of biological activities.[1][2][3][4][5] This linear tripyrrole compound, primarily produced by bacteria such as Serratia marcescens and other microorganisms, has attracted significant interest from the scientific community for its potential therapeutic applications.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of prodigiosin's chemical structure, physicochemical properties, biological functions, and the experimental protocols used to investigate them.

Prodigiosin is a member of the prodiginine family of compounds, characterized by a common pyrrolylpyrromethene skeleton.[8] Its unique tripyrrole structure is fundamental to its biological activity.[2][4]

IUPAC Name: 4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole[1]

Chemical Structure: The structure consists of three pyrrole (B145914) rings labeled A, B, and C.[2] Specifically, these are a pyrrole ring (A), a 3-methoxypyrrole ring (B), and a 2-methyl-3-pentylpyrrole ring (C).[2][4]

References

- 1. Prodigiosin - Wikipedia [en.wikipedia.org]

- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. minarjournal.com [minarjournal.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. journal.waocp.org [journal.waocp.org]

- 8. pubs.acs.org [pubs.acs.org]

Prodigiosin-Producing Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment, has garnered significant attention within the scientific community due to its broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] This guide provides a comprehensive overview of the microorganisms known to produce prodigiosin, the intricate biosynthetic pathways, regulatory networks, and detailed experimental protocols for its study.

Prodigiosin-Producing Microorganisms

Prodigiosin and its analogs are secondary metabolites produced by a variety of bacteria. While Serratia marcescens, a Gram-negative gammaproteobacterium, is the most well-known and extensively studied producer, several other microorganisms across different genera also synthesize these pigments.[2] These include other Gram-negative bacteria such as Vibrio psychroerythrus and Hahella chejuensis, as well as Gram-positive actinobacteria like Streptomyces coelicolor.[2][3] The diversity of these producing organisms highlights the widespread distribution of the genetic machinery for prodigiosin biosynthesis in the microbial world.

Data Presentation: Prodigiosin Production Yields

The yield of prodigiosin is highly dependent on the producing microorganism, the specific strain, and the composition of the culture medium, as well as various physical parameters. The following tables summarize quantitative data on prodigiosin production from various sources, providing a comparative overview for researchers aiming to optimize production.

Table 1: Prodigiosin Production in Serratia Species

| Microorganism (Strain) | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Incubation Time (h) | Aeration (rpm) | Prodigiosin Yield |

| Serratia marcescens | Dextrose | Not Specified | 25 | 7 | 36 | 150 | 22.40 mg/L |

| Serratia marcescens | Sucrose (16.29 g/L) | Peptone (11.76 g/L) | 28 | 7.2-7.4 | 48 | 180 | 1653.95 mg/L |

| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | Not Specified | 28 | 7 | 48 | Not Specified | 49.5 g/L |

| Serratia rubidaea RAM_Alex | Not Specified | Peptone (7 g/L) | 30 | 6 | 48 | Static | ~1600.51 mg/L |

| Serratia nematodiphila | Not Specified | Nutrient Broth | 25 | 8 | 48 | Static | >64% increase over standard NB |

Table 2: Prodigiosin Production in Other Microorganisms

| Microorganism (Strain) | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Incubation Time (h) | Aeration (rpm) | Prodigiosin Yield |

| Streptomyces coelicolor M145 (SBJ106 mutant) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 96.8 mg/g cell dry weight |

| Streptomyces coelicolor | Not Specified | YEME broth | Not Specified | Not Specified | 48 | Not Specified | 9.79 mg/L (with heat-killed L. rhamnosus) |

| Hahella chejuensis KCTC 2396 | Sucrose (1%) | Peptone (0.4%) | Not Specified | Not Specified | Not Specified | Not Specified | 1.495 g/L |

| Hahella chejuensis | Glucose (2.5 g/L) | Not Specified | Not Specified | 6.89 | 240 (10 days) | Not Specified | Not Specified (scaled-up production) |

| Vibrio gazogenes PB1 | Glucose (2% v/v) | Not Specified | Not Specified | Not Specified | 48 | Not Specified | Not Quantified |

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin is a bifurcated process, meaning that two separate precursor molecules are synthesized independently and then condensed in a final step to form the characteristic tripyrrole structure. The two precursors are 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). This complex process is orchestrated by the pig gene cluster, which contains all the necessary enzymatic machinery.[4]

Caption: Simplified overview of the bifurcated prodigiosin biosynthesis pathway.

Regulatory Networks Controlling Prodigiosin Production

The production of prodigiosin is tightly regulated by a complex network of signaling pathways that respond to various environmental cues and cell density. These regulatory systems ensure that the energetically expensive process of secondary metabolite production is initiated at the appropriate time, typically during the stationary phase of growth.

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this is mediated by N-acyl homoserine lactones (AHLs). In Serratia, the SmaI/SmaR and SpnI/SpnR systems, homologs of the LuxI/LuxR system, play a crucial role in regulating prodigiosin synthesis.[4]

Caption: Quorum sensing regulation of prodigiosin biosynthesis in Serratia.

Two-Component Systems

Several two-component systems (TCSs) are also involved in the regulation of prodigiosin production. These systems typically consist of a sensor kinase that perceives an environmental signal and a response regulator that, upon phosphorylation, modulates gene expression.

The GacS/GacA two-component system, part of the larger Gac/Rsm pathway, is a global regulator of secondary metabolism in many Gram-negative bacteria.[1] In the context of prodigiosin synthesis, the Gac/Rsm pathway generally acts as a positive regulator.[1]

References

- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodigiosin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

The Crimson Cascade: An In-depth Technical Guide to the Biosynthesis of Prodigiosin in Serratia marcescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), the vibrant red pigment produced by Serratia marcescens, has garnered significant attention for its broad spectrum of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the prodigiosin biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory networks, and key intermediates. We present a consolidation of quantitative data to inform production optimization strategies and provide detailed experimental protocols for the study of this fascinating secondary metabolite. Visualizations of the biosynthetic and regulatory pathways are provided to facilitate a deeper understanding of the intricate molecular processes governing the synthesis of this promising therapeutic agent.

The Prodigiosin Biosynthetic Pathway: A Bifurcated Symphony

The biosynthesis of prodigiosin is a classic example of a bifurcated metabolic pathway, where two distinct precursor molecules are synthesized independently and then condensed in a final enzymatic step to form the characteristic tripyrrole structure.[4][5][6] The entire process is orchestrated by the pig gene cluster, which in most Serratia strains, comprises 14 genes, pigA through pigN.[1][7][8]

The two precursor molecules are:

-

2-methyl-3-n-amyl-pyrrole (MAP)

-

4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

The final condensation of MAP and MBC is catalyzed by the enzyme PigC to yield prodigiosin.[6][9]

The pig Gene Cluster

The pig gene cluster contains the genetic blueprint for all the enzymes required for prodigiosin biosynthesis. While largely conserved, some strain-dependent variations exist, such as the presence of a pigO gene in Serratia sp. ATCC 39006.[1][8][10][11] The functions of the key genes in the cluster are summarized below.

| Gene | Encoded Protein Function | Role in Pathway |

| MAP Synthesis | ||

| pigD | Prodigiosin biosynthesis protein PigD | Involved in the initial steps of MAP synthesis.[12] |

| pigE | Aminotransferase PigE | Catalyzes a key transamination step in the formation of the MAP ring.[3][12] |

| pigB | FAD-dependent oxidoreductase PigB | Catalyzes the final oxidation step to form MAP.[3][13] |

| MBC Synthesis | ||

| pigI | L-prolyl-AMP ligase PigI | Activates L-proline for incorporation into the bipyrrole structure.[3][14] |

| pigG | Peptidyl carrier protein PigG | Carries the activated proline intermediate.[3][14] |

| pigA | Acyl-CoA dehydrogenase PigA | Involved in the oxidation of the proline ring.[3][14] |

| pigJ | Beta-ketoacyl-ACP synthase PigJ | Involved in the extension of the bipyrrole backbone.[3] |

| pigH | Aminotransferase PigH | Catalyzes a transamination step in MBC synthesis.[3] |

| pigM | Prodigiosin biosynthesis protein PigM | Involved in the modification of the bipyrrole intermediate.[3] |

| pigF | O-methyltransferase PigF | Catalyzes the final methylation step to form MBC.[3][9] |

| pigN | Oxidoreductase PigN | May facilitate the methylation step catalyzed by PigF.[3][13] |

| Condensation | ||

| pigC | Prodigiosin synthesizing transferase PigC | Catalyzes the final condensation of MAP and MBC to form prodigiosin.[6][9] |

| Regulation & Transport | ||

| pigK, pigL | Putative transporters/modifying enzymes | Their precise roles are still under investigation but are essential for prodigiosin production.[3] |

Biosynthetic Pathway Diagram

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS | PLOS One [journals.plos.org]

- 4. neb.com [neb.com]

- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 6. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of a versatile promoter analysis vector and its use for analysis of the Serratia marcescens aspartase promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Using a Molecular-Genetic Approach to Investigate Bacterial Physiology in a Continuous, Research-Based, Semester-Long Laboratory for Undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Rapid Genome Modification in Serratia marcescens Through Red Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crimson Cascade: A Technical Guide to the Genes Orchestrating Prodigiosin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by various bacteria, has garnered significant attention for its potent immunosuppressive and anticancer properties. Understanding the intricate genetic machinery that governs its biosynthesis is paramount for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the core genes involved in prodigiosin synthesis, offering a comprehensive resource for researchers in microbiology, synthetic biology, and pharmacology.

The Core Synthesizers: The pig Gene Cluster

The biosynthesis of prodigiosin is primarily orchestrated by a conserved set of genes organized in the pig (prodigiosin) operon. In the model organism Serratia marcescens, this cluster typically comprises 14 genes, designated pigA through pigN.[1][2][3] Some species, such as Serratia sp. ATCC 39006, possess an additional gene, pigO.[1] The synthesis of prodigiosin follows a bifurcated pathway, where two key precursors are synthesized independently and later condensed to form the final pigment.[4] These precursors are 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[4]

The genes within the pig cluster are responsible for the step-by-step assembly of these precursors. While the precise function of every Pig protein is not fully elucidated, a general framework for their roles has been established. The final condensation of MAP and MBC is catalyzed by the enzyme PigC, a crucial step in the formation of the characteristic red pigment.[4]

Quantitative Insights into Prodigiosin Production

The yield of prodigiosin is tightly regulated and can be significantly influenced by both genetic and environmental factors. Genetic engineering strategies targeting the pig cluster and its regulators have shown remarkable success in enhancing production.

| Genetic Modification/Condition | Host Strain | Prodigiosin Yield | Fold Increase | Reference |

| Overexpression of ompR and psrA | Serratia marcescens JNB5-1 | 10.25 g/L | 1.62 | [5] |

| Optimized fermentation and extraction | Serratia marcescens ZPG19 | 2142.75 ± 12.55 mg/L | 84 | [6] |

| Wild-type | Serratia marcescens bhu | 825 ± 0.05 mg/L | - | [7] |

| Disruption of fnr | Serratia sp. ATCC 39006 | Increased production per cell | - | [8] |

Furthermore, the expression levels of the pig genes are intricately linked to the activity of various regulatory elements. Mutations in these regulatory genes can lead to dramatic changes in prodigiosin synthesis.

| Mutant Strain | Relative pigA Expression | Phenotypic Effect on Prodigiosin Production | Reference |

| ΔptrA | Reduced by 4.20-fold | Decreased | [2] |

| pigS mutant | Reduced 1.5-fold | Decreased | [9] |

| ΔrcsA | Downregulated | Decreased 13.1-fold | [10] |

| ΔslyA | Downregulated | Decreased 246.2-fold | [10] |

The Regulatory Network: A Symphony of Control

The expression of the pig operon is not a simple, constitutive process. Instead, it is governed by a complex and multi-layered regulatory network that integrates various environmental and cellular signals. This network includes a host of transcriptional regulators that act as either activators or repressors.

Key positive regulators that enhance prodigiosin synthesis include PtrA, OmpR, and PsrA.[2][5] Conversely, proteins such as RcsB and Fnr act as negative regulators, dampening the production of the pigment.[1][11] These regulators often do not act in isolation but form intricate signaling cascades. For instance, the master regulator PigP is known to activate the expression of pigS.[12] PigS, in turn, acts as a repressor of its own operon and the divergently transcribed blhA-orfY operon.[12]

Caption: The bifurcated biosynthetic pathway of prodigiosin.

Caption: A simplified overview of the prodigiosin regulatory network.

Experimental Protocols: A Methodological Overview

A variety of molecular biology techniques are essential for dissecting the genetic basis of prodigiosin synthesis. The following provides a general overview of key experimental approaches.

Gene Knockout via Suicide Vector

The targeted disruption of specific genes is crucial for understanding their function. A common method for creating gene knockouts in Serratia marcescens involves the use of suicide vectors, such as pMQ118.[13] This technique relies on homologous recombination to replace the wild-type gene with a version interrupted by a selectable marker, often an antibiotic resistance cassette. The process involves cloning fragments of the target gene flanking the resistance marker into the suicide vector. This construct is then introduced into the recipient Serratia strain, typically via conjugation from an E. coli donor. Selection for the antibiotic resistance marker allows for the isolation of mutants in which the suicide vector has integrated into the chromosome. Subsequent counter-selection can be used to promote a second recombination event, resulting in the excision of the vector and leaving behind the disrupted gene.

Caption: A generalized workflow for gene knockout using a suicide vector.

Heterologous Expression of the pig Cluster

To study the pig gene cluster in isolation or to engineer novel production hosts, heterologous expression is a powerful tool. This involves cloning the entire pig operon into a suitable expression vector and introducing it into a host organism that does not naturally produce prodigiosin, such as Escherichia coli or Pseudomonas putida.[6] Successful heterologous expression requires careful consideration of promoter strength, ribosome binding sites, and codon usage to ensure efficient transcription and translation of the prodigiosin biosynthesis genes in the new host. The production of the red pigment in the heterologous host serves as a clear visual indicator of successful expression of the gene cluster.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

To quantify the transcript levels of the pig genes and their regulators, RT-qPCR is the method of choice. This technique involves the isolation of total RNA from bacterial cultures grown under specific conditions. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Using gene-specific primers, the amplification of the target cDNA is monitored in real-time using a fluorescent dye, such as SYBR Green. The relative expression of a target gene is typically calculated using the 2-ΔΔCT method, where the expression is normalized to that of a stably expressed housekeeping gene.[2][14]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Regulatory Protein Binding Site Identification

To identify the direct binding sites of transcriptional regulators on a genome-wide scale, ChIP-seq is an invaluable technique. This method begins with cross-linking proteins to DNA within intact bacterial cells using formaldehyde. The chromatin is then sheared into small fragments, and an antibody specific to the target regulatory protein is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the enriched DNA fragments are purified and sequenced. Bioinformatic analysis of the sequencing data allows for the identification of the genomic regions where the regulatory protein was bound, providing critical insights into the direct targets of transcriptional regulation.

This guide provides a foundational understanding of the genes involved in prodigiosin synthesis. Further research into the intricate details of the regulatory network and the enzymatic mechanisms will undoubtedly pave the way for the rational engineering of microbial cell factories for the enhanced production of this promising therapeutic agent.

References

- 1. Fnr Negatively Regulates Prodigiosin Synthesis in Serratia sp. ATCC 39006 During Aerobic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 4. Identification and Verification of the Prodigiosin Biosynthetic Gene Cluster (BGC) in Pseudoalteromonas rubra S4059 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Analysis of Growth Rate, ATP, and Pigmentation Suggests an Energy-Spilling Function for the Pigment Prodigiosin of Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth Kinetics of Prodigiosin (Food Color) Produced by Novel Serratia marcescens bhu prodig Under Submerged Fermentation (SMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulator RcsB Controls Prodigiosin Synthesis and Various Cellular Processes in Serratia marcescens JNB5-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. cetjournal.it [cetjournal.it]

- 11. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suicide vectors for antibiotic marker exchange and rapid generation of multiple knockout mutants by allelic exchange in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diagenode.com [diagenode.com]

- 14. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

The Crimson Tide of Nature: An In-depth Technical Guide to the Natural Sources of Prodigiosin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158) and its growing family of analogs, collectively known as prodiginines, represent a class of vibrant red pigments with a wealth of potential therapeutic applications. These tripyrrolic compounds, produced as secondary metabolites by a diverse array of microorganisms, have garnered significant interest in the scientific community for their potent immunosuppressive, anticancer, antibacterial, antifungal, and antimalarial activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of prodigiosin and its analogs, details on their biosynthesis, and standardized protocols for their extraction and purification.

Natural Producers of Prodigiosin and its Analogs

Prodigiosin was first characterized from the Gram-negative bacterium Serratia marcescens.[3] While this remains the most well-known producer, a wide range of other bacteria, including marine microorganisms, are now recognized as sources of prodigiosin and its structurally diverse analogs.[4][5]

Terrestrial Bacteria

Serratia marcescens is a ubiquitous Gram-negative bacterium and the most extensively studied producer of prodigiosin.[4] Other terrestrial bacteria known to produce prodiginines include members of the Gram-positive actinomycetes, such as Streptomyces coelicolor, which synthesizes undecylprodigiosin (B1683453) and butyl-meta-cycloheptylprodiginine.[1]

Marine Bacteria

The marine environment has proven to be a rich reservoir of bacteria that produce a variety of prodigiosin analogs.[3][6] Notable marine producers include:

-

Pseudoalteromonas species: Pseudoalteromonas rubra and Pseudoalteromonas denitrificans are known to produce cycloprodigiosin and 2-(p-hydroxybenzyl) prodigiosin.[3][6]

-

Vibrio species: Vibrio psychroerythrus and Vibrio gazogenes are also recognized producers of prodigiosin.[1][4]

-

Hahella chejuensis : This marine bacterium is another source of prodigiosin.[4]

-

Zooshikella rubidus : This novel marine bacterium is unique in its ability to produce both prodigiosin and cycloprodigiosin as major metabolites.[7]

Quantitative Yield of Prodigiosin

The yield of prodigiosin is highly dependent on the producing strain, culture medium composition, and fermentation conditions such as temperature, pH, and aeration.[1][8] The following table summarizes reported prodigiosin yields from various studies.

| Producing Organism | Substrate/Medium | Yield | Reference |

| Serratia marcescens UCP 1549 | Cassava Wastewater (6%) + Mannitol (2%) | 49.5 g/L | [9] |

| Serratia marcescens | Nutrient Broth | 0.52 mg/mL | [1] |

| Serratia marcescens | Peptone Glycerol (B35011) Broth | 0.302 mg/mL | [1] |

| Serratia marcescens JSSCPM1 | Not Specified | 1.5 g/L | [10] |

| Pseudomonas putida (recombinant) | Rich Medium (TB) | 94 mg/L | [11] |

| Serratia marcescens S1 | Luria-Bertani (LB) + Sesame Powder | 179.398 unit/cell | [12] |

| Serratia marcescens S2 | Luria-Bertani (LB) + Sesame Powder | 107.280 unit/cell | [12] |

| Serratia marcescens S1 | Luria-Bertani (LB) + Peanut Powder | 150.492 unit/cell | [12] |

| Serratia marcescens S2 | Luria-Bertani (LB) + Peanut Powder | 93.970 unit/cell | [12] |

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin proceeds via a bifurcated pathway that culminates in the enzymatic condensation of two key precursors: 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-n-amyl-pyrrole (MAP).[2] This process is governed by the pig gene cluster in Serratia marcescens, which contains the genes pigA through pigN.[13]

The synthesis of MBC involves the enzymes PigI, PigG, PigA, PigJ, PigH, PigM, PigF, and PigN.[14] The MAP precursor is synthesized by the action of PigD, PigE, and PigB.[14] The final condensation of MBC and MAP to form prodigiosin is catalyzed by the enzyme PigC.[7]

A simplified diagram of the prodigiosin biosynthesis pathway.

Regulation of Prodigiosin Synthesis

The production of prodigiosin is tightly regulated by various signaling pathways in response to environmental cues. One of the key regulatory systems is the Gac/Rsm signaling pathway, a two-component system that controls the expression of secondary metabolites.[15] The sensor kinase GacS and the response regulator GacA are central to this pathway.[15]

The Gac/Rsm signaling pathway regulating prodigiosin synthesis.

Experimental Protocols

Extraction of Prodigiosin

The following is a generalized protocol for the extraction of prodigiosin from bacterial cultures.

Materials:

-

Bacterial culture broth containing prodigiosin

-

Acidified methanol (B129727) (4% 1 M HCl in methanol) or absolute methanol[16][17]

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Shaker incubator

Procedure:

-

Grow the prodigiosin-producing bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth, peptone glycerol broth) until significant red pigmentation is observed, typically for 48-72 hours at 28-30°C with shaking.[16][18]

-

Harvest the bacterial cells by centrifuging the culture broth at 8,000-10,000 rpm for 15-30 minutes.[18][19] Discard the supernatant.

-

To the cell pellet, add acidified methanol or absolute methanol at a ratio of 1:4 (pellet volume:solvent volume).[16]

-

Vortex the mixture vigorously to ensure complete resuspension of the cell pellet and facilitate pigment extraction.[16]

-

Incubate the mixture in a shaker incubator at 30°C and 180 rpm for 30 minutes.[16]

-

Centrifuge the mixture at 10,000 rpm at 4°C for 20 minutes to pellet the cell debris.[16]

-

Carefully collect the red-colored supernatant containing the extracted prodigiosin.

-

Repeat the extraction process with the cell pellet until it becomes colorless to maximize the yield.

-

Pool the supernatants for further purification and analysis.

Purification of Prodigiosin

Crude prodigiosin extracts can be purified using chromatographic techniques.

5.2.1. Thin-Layer Chromatography (TLC)

Materials:

-

TLC plates (silica gel)

-

Solvent system (e.g., methanol:ethyl acetate:chloroform in a 6:3:1 ratio)[20]

-

Developing chamber

-

Crude prodigiosin extract

Procedure:

-

Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent like chloroform.[20]

-

Spot the dissolved extract onto the baseline of a TLC plate.

-

Place the TLC plate in a developing chamber containing the solvent system.

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate from the chamber and mark the solvent front.

-

The separated red band corresponding to prodigiosin can be scraped from the plate and eluted with a suitable solvent for further analysis.

5.2.2. High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC is the method of choice.[12] The specific column, mobile phase, and gradient will depend on the HPLC system and the specific prodigiosin analog being purified.

Characterization of Prodigiosin

The purified prodigiosin can be characterized using various spectroscopic methods.

-

UV-Visible Spectroscopy: Prodigiosin in methanol exhibits a characteristic maximum absorbance peak at approximately 535-536 nm.[16][21]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can be used to identify the functional groups present in the prodigiosin molecule.[16]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of prodigiosin and its analogs.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the detailed structural elucidation of prodigiosin and its analogs.[10]

A general experimental workflow for prodigiosin extraction, purification, and characterization.

Conclusion

The natural world, particularly the microbial realm, offers a rich and diverse source of prodigiosin and its analogs. With a deeper understanding of the producing organisms, their biosynthetic pathways, and optimized extraction and purification protocols, the scientific community is well-positioned to harness the therapeutic potential of these remarkable crimson pigments. Further exploration of novel microbial sources, coupled with metabolic engineering strategies, holds the promise of discovering new prodiginine structures with enhanced bioactivities and scaling up their production for clinical and industrial applications.

References

- 1. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodigiosin - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 7. Exceptional Production of both Prodigiosin and Cycloprodigiosin as Major Metabolic Constituents by a Novel Marine Bacterium, Zooshikella rubidus S1-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 16. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prodigiosin Assay [bio-protocol.org]

- 18. scispace.com [scispace.com]

- 19. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 20. rjlbpcs.com [rjlbpcs.com]

- 21. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

The Crimson Tide of Defense: Unveiling the Biological Role of Prodigiosin in Producing Bacteria

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, has long captivated scientists not only for its striking color but also for its potent bioactive properties. This technical guide delves into the multifaceted biological roles of prodigiosin from the perspective of the bacteria that synthesize it. Understanding the endogenous functions of this secondary metabolite is paramount for harnessing its full therapeutic and biotechnological potential. This document provides a comprehensive overview of prodigiosin's functions, the intricate signaling pathways governing its production, quantitative data on its activity, and detailed experimental protocols for its study.

The Biological Functions of Prodigiosin: More Than Just a Color

While the precise evolutionary advantage of prodigiosin production remains a subject of ongoing research, a substantial body of evidence points to several key biological roles that contribute to the survival and competitive fitness of the producing bacteria.[1] These functions are intrinsically linked to its well-documented antimicrobial, immunosuppressive, and anticancer activities.

A Weapon in Microbial Warfare: Interspecies Competition

Prodigiosin serves as a potent antimicrobial agent, giving the producing bacterium a competitive edge in its natural environment.[2][3] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5][6] This antimicrobial action is thought to be a primary driver for its production, enabling the bacteria to outcompete other microorganisms for resources and niche colonization.[3][4] The proposed mechanisms for its antimicrobial effects are multifaceted and include disruption of the cell membrane, inhibition of essential enzymes, and induction of DNA damage.[7]

A Shield Against Predators and Stressors

Beyond direct antagonism, prodigiosin may offer protection against environmental threats. Some studies suggest a role in protecting the producing organism from UV radiation, although this function is not universally observed across all prodigiosin-producing species.[8] Its ability to generate reactive oxygen species (ROS) could also play a role in deterring predators or parasites.[9]

A Regulator of Cellular Processes

Interestingly, prodigiosin production is often linked to other cellular processes, suggesting a role in the bacterium's own physiology. For instance, in Serratia marcescens, prodigiosin synthesis is intertwined with the regulation of biofilm formation, swarming motility, and hemolysis.[10][11] This indicates that prodigiosin may act as an internal signaling molecule or that its production is co-regulated with other virulence factors.

Quantitative Bioactivity of Prodigiosin

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of prodigiosin, providing a valuable resource for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Prodigiosin Against Various Bacteria

| Test Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | NCIM 2065 | 15.9 ± 0.31 | 15.9 | [1] |

| Escherichia coli | ATCC 8739 | 62.5 | - | [4] |

| Klebsiella pneumoniae | NCIM 2706 | - | 22.6 | [1] |

| Pseudomonas aeruginosa | NCIM 2036 | - | 46.1 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | - | [4] |

| Pseudomonas aeruginosa | MG | 4 - 16 | - | [5] |

| Bacillus subtilis | NCIM 2545 | - | 43 | [1] |

| Bacillus subtilis | - | 5 | - | [6] |

| Staphylococcus aureus | MRSA ATCC 43300 | - | 73.6 | [1] |

| Staphylococcus aureus | ATCC 6538 | 62.5 | - | [4] |

| Staphylococcus aureus | - | 3 | - | [6] |

| Enterococcus faecalis | ATCC 29212 | 3.9 | - | [4] |

| Clostridium perfringens | ATCC 13124 | 500 | - | [4] |

| Chromobacterium violaceum | - | 4 - 16 | - | [5] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Prodigiosin Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (nM) | Reference |

| NCI-H292 | Mucoepidermoid carcinoma | 3.6 | - | [10] |

| Hep-2 | Laryngeal carcinoma | 3.4 | - | [10] |

| MCF-7 | Breast adenocarcinoma | 5.1 | - | [10] |

| HL-60 | Promyelocytic leukemia | 1.7 | - | [10] |

| A549 | Lung carcinoma | 0.39 | - | [12][13] |

| HT29 | Colon adenocarcinoma | 0.45 | - | [12][13] |

| SGC7901 | Gastric adenocarcinoma | 1.30 | - | [12] |

| HepG2 | Hepatocellular carcinoma | 8.75 | 27,000 | [14] |

| H460 | Lung cancer | 7.7 | 23,000 | [14] |

| MDA-MB-231 | Breast adenocarcinoma | 0.62 | - | [15] |

| HCT116 | Colon carcinoma | 0.70 | - | [15] |

| A375 | Melanoma | 1.25 | - | [15] |

The Regulatory Maze: Signaling Pathways of Prodigiosin Biosynthesis

The production of prodigiosin is a tightly regulated process, orchestrated by a complex network of signaling pathways that respond to both internal and external cues. At the heart of this regulation lies the pig gene cluster , which encodes the biosynthetic enzymes responsible for synthesizing prodigiosin from common metabolic precursors.[8][16]

The pig Gene Cluster: The Prodigiosin Factory

The pig gene cluster, typically comprising 14-15 genes ( pigA-N or pigA-O), directs the bifurcated biosynthesis of prodigiosin.[2][8][16] One branch leads to the formation of 2-methyl-3-amyl-pyrrole (MAP), while the other produces 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[16] The final step involves the condensation of MAP and MBC, catalyzed by the enzyme PigC, to form the characteristic red pigment.[16]

A Symphony of Regulators: Transcriptional Control

The expression of the pig gene cluster is controlled by a hierarchical network of transcriptional regulators that integrate various environmental signals.

The EnvZ/OmpR two-component system plays a crucial positive regulatory role in prodigiosin biosynthesis.[2][17][18][19][20] The sensor kinase EnvZ perceives environmental signals, leading to the phosphorylation of the response regulator OmpR.[17][20] Phosphorylated OmpR then directly binds to the promoter region of the pig gene cluster, activating its transcription.[17][18][21]

In contrast to EnvZ/OmpR, the transcriptional regulators HexS and Fnr act as repressors of prodigiosin synthesis.[22][23][24][25][26] HexS, a LysR-family transcriptional regulator, directly binds to the upstream region of the pigA gene, the first gene in the operon, thereby downregulating its transcription.[22][23] Similarly, Fnr, an oxygen sensor, negatively regulates prodigiosin production under aerobic conditions by binding to the promoter of the pig gene cluster.[26]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prodigiosin.

Extraction and Purification of Prodigiosin

This protocol describes a common method for extracting and purifying prodigiosin from Serratia marcescens cultures.

Materials:

-

Serratia marcescens culture broth

-

Acidified methanol (B129727) (e.g., methanol with 4% v/v 1 M HCl) or acetone

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., chloroform:methanol gradient)

-

Thin-layer chromatography (TLC) plates

-

Spectrophotometer

Procedure:

-

Cell Harvesting: Centrifuge the Serratia marcescens culture broth (e.g., at 8000 x g for 15 minutes) to pellet the cells.[27][28] Discard the supernatant.

-

Extraction: Resuspend the cell pellet in acidified methanol or acetone.[28][29] Vortex or sonicate the mixture to lyse the cells and release the pigment.

-

Clarification: Centrifuge the mixture again (e.g., at 5000 x g for 15 minutes) to pellet the cell debris.[28] Collect the colored supernatant containing the crude prodigiosin extract.[28]

-

Concentration: Concentrate the crude extract using a rotary evaporator to remove the solvent.[30]

-

Purification by Column Chromatography: a. Prepare a silica gel column equilibrated with the starting solvent (e.g., 100% chloroform). b. Dissolve the concentrated crude extract in a minimal amount of the starting solvent and load it onto the column. c. Elute the pigment using a gradient of a more polar solvent (e.g., methanol in chloroform).[30] d. Collect the red-colored fractions.

-

Purity Assessment: a. Analyze the collected fractions by TLC to assess purity.[27][30] b. Pool the pure fractions and evaporate the solvent.

-

Quantification: Dissolve the purified prodigiosin in a known volume of acidified ethanol (B145695) and measure the absorbance at its maximum wavelength (around 535 nm).[31][32] Calculate the concentration using the Beer-Lambert law and a known molar extinction coefficient.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of prodigiosin against a target bacterium.

Materials:

-

Purified prodigiosin stock solution

-

Target bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow the target bacterium in broth to a specific optical density (e.g., 0.5 McFarland standard). Dilute the culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the prodigiosin stock solution in the broth medium.[33]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the prodigiosin dilutions and the control wells (growth control without prodigiosin and sterility control with broth only).

-

Incubation: Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the bacterium.[5] This can be determined visually or by measuring the optical density at 600 nm.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details a method to assess prodigiosin-induced apoptosis in cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[34]

Materials:

-

Cancer cell line of interest

-

Purified prodigiosin

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of prodigiosin for a specific duration (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: a. Resuspend the cell pellet in the provided binding buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[35] c. Incubate the cells in the dark at room temperature for about 15 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate the cell populations:

- Viable cells: Annexin V-negative and PI-negative

- Early apoptotic cells: Annexin V-positive and PI-negative

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

- Necrotic cells: Annexin V-negative and PI-positive

Conclusion

Prodigiosin is a remarkable secondary metabolite with a diverse and potent biological repertoire. For the producing bacteria, it serves as a crucial tool for survival, enabling them to thrive in competitive microbial communities. Its role as an antimicrobial agent is well-established, and its intricate regulation highlights its importance to the organism's physiology. For researchers and drug development professionals, a deep understanding of the biological role of prodigiosin in its native producers is essential. This knowledge not only provides insights into microbial ecology and evolution but also lays the foundation for the rational design of novel therapeutics that can harness the power of this crimson wonder. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide serve as a valuable resource to propel further research and development in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS | PLOS One [journals.plos.org]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. japsonline.com [japsonline.com]

- 10. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptomic Analysis Reveals Competitive Growth Advantage of Non-pigmented Serratia marcescens Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]

- 22. Transcriptional downregulator hexS controlling prodigiosin and serrawettin W1 biosynthesis in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The LysR Transcription Factor, HexS, Is Required for Glucose Inhibition of Prodigiosin Production by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fnr Negatively Regulates Prodigiosin Synthesis in Serratia sp. ATCC 39006 During Aerobic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rjlbpcs.com [rjlbpcs.com]

- 28. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 29. scispace.com [scispace.com]

- 30. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Prodigiosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory network governing the biosynthesis of prodigiosin (B1679158), a tripyrrole secondary metabolite produced by Serratia marcescens and other bacteria. Prodigiosin and its analogs are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antibacterial, immunosuppressive, and anticancer properties. Understanding the molecular mechanisms that control its production is critical for strain improvement, optimization of fermentation processes, and the potential bioengineering of novel derivatives.

Core Regulatory Architecture: The pig Operon

The biosynthesis of prodigiosin is primarily encoded by the pig gene cluster, spanning from pigA to pigN. These genes are organized into a single operon, with transcription initiating from a promoter region upstream of pigA. The expression of this operon is tightly controlled by a complex hierarchy of regulatory systems that integrate various intracellular and environmental signals.

Key Signaling Pathways in Prodigiosin Regulation

The production of prodigiosin is not a constitutive process; rather, it is modulated by a sophisticated network of signaling pathways, including two-component systems and quorum sensing, which respond to cell density, environmental stressors, and nutrient availability.

Two-Component Systems (TCS)

Two-component systems are a primary means by which bacteria sense and respond to their environment. Several TCS have been identified as key players in the regulation of the pig operon in Serratia marcescens.

-

RcsB: The Rcs phosphorelay system, particularly the response regulator RcsB, acts as a negative regulator of prodigiosin synthesis.[1][2] Disruption of the rcsB gene leads to a significant increase in prodigiosin production. This regulation is indirect; RcsB does not bind to the pigA promoter but instead represses the transcription of the flhDC operon.[1][3] FlhDC is a master regulator of flagellar synthesis and a known positive activator of the pig operon. Therefore, by repressing flhDC, RcsB indirectly inhibits prodigiosin biosynthesis.[1][3][4]

-

EnvZ/OmpR: In contrast to the Rcs system, the EnvZ/OmpR two-component system is a positive regulator of prodigiosin production.[5][6] The response regulator OmpR directly binds to the promoter region of the pig gene cluster to activate its transcription.[6] Deletion of ompR or the sensor kinase gene envZ results in a dramatic loss of prodigiosin production.[5]

-

CpxR/A: The CpxR/A system also appears to negatively regulate prodigiosin biosynthesis, although its mechanism is complex. Deletion of the sensor kinase gene cpxA leads to a significant decrease in prodigiosin production, while deletion of the response regulator cpxR has no effect.[7] This suggests that the phosphatase activity of CpxA is crucial for relieving the CpxR-mediated repression of the pig operon.[7]

-

RssB/A: The RssB/A two-component system is a direct negative regulator. The phosphorylated response regulator RssB binds directly to the pigA promoter region, repressing transcriptional activity.[8]

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Serratia strains, prodigiosin production is under the control of an N-acyl homoserine lactone (AHL)-based QS system, typically involving SmaI/SmaR or SwrI/SwrR homologs.[5][9] The SmaI synthase produces AHL signal molecules, which, upon reaching a threshold concentration, bind to the SmaR transcriptional regulator. This complex then activates the expression of target genes, including the pig operon.

Other Transcriptional Regulators

Several other transcriptional factors play crucial roles in fine-tuning prodigiosin expression:

-

HexS: A LysR-type transcriptional regulator that acts as a direct repressor.[10][11] HexS binds to the promoter region of pigA and inhibits its transcription.[10] This repression is particularly important in the presence of glucose.[12]

-

PigP: A member of the XRE family of transcription factors, PigP is a master positive regulator.[13] It directly activates the transcription of the pigA operon.[14][15] The expression and activity of PigP are, in turn, regulated by other global regulators like CRP and HexS.[11][14][15]

-

PtrA: This metalloendopeptidase positively regulates prodigiosin synthesis.[16][17][18] A ptrA-disrupted mutant shows significantly reduced transcription of the pig gene cluster.[16][17]

Below is a diagram illustrating the major regulatory pathways controlling the pig operon.

Quantitative Effects of Regulators on Prodigiosin Production

The impact of these regulatory elements on prodigiosin synthesis can be quantified by comparing production levels in wild-type strains versus mutant strains. The following tables summarize key quantitative data from the literature.

| Table 1: Effect of Two-Component System Gene Deletions on Prodigiosin Production | ||

| Gene(s) Deleted | Effect on Prodigiosin Production | Reference |

| rcsB | Significantly increased production | [1][19] |

| ompR | 839.3-fold decrease in production | [5] |

| envZ | 54-fold decrease in production | [5] |

| cpxA | 72.7-fold decrease in production | [5] |

| cpxR | No significant effect | [7] |

| Table 2: Effect of Other Regulator Gene Deletions on pig Gene Expression and Prodigiosin Production | ||

| Gene(s) Deleted | Effect | Reference |

| ptrA | 4.20-fold reduction in pigA expression | [16] |

| ptrA | Production reduced to ~30% of wild-type | [11] |

| hexS | Abolished glucose-inhibition of pigA expression | [12] |

| pigP | Significant reduction in pigA transcription | [14] |

| rcsA | 13.1-fold decrease in production | [5] |

Influence of Environmental Factors

Prodigiosin production is highly sensitive to environmental conditions. Optimizing these factors is a key strategy for enhancing yield in industrial settings.

| Table 3: Influence of Physicochemical Parameters on Prodigiosin Production | ||

| Parameter | Optimal Condition / Effect | Reference |

| Temperature | Production is optimal at ~28-30°C and strongly inhibited at 37°C. This is controlled at the transcriptional level, partly via HexS. | |

| pH | Optimal production is generally observed in the neutral to slightly alkaline range (pH 7.0-8.0). | |

| Glucose | High concentrations of glucose inhibit prodigiosin production, an effect mediated by HexS. | [12] |

| Phosphate | Phosphate limitation can stimulate prodigiosin production. | |

| Oxygen | Aerobic conditions are necessary for pigment production. |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of prodigiosin regulation.

Prodigiosin Extraction and Quantification

This protocol is used to measure the amount of prodigiosin produced by a bacterial culture.

Materials:

-

Bacterial culture broth

-

Acidified ethanol (B145695) (4% 1M HCl in 95% ethanol) or Acidified methanol (B129727) (4 mL 1M HCl in 96 mL methanol)

-

Spectrophotometer

-

Microcentrifuge and tubes

Procedure:

-

Grow Serratia marcescens cultures under desired experimental conditions.

-

Harvest 1 mL of culture by centrifugation at 12,000 rpm for 5 minutes.

-

Discard the supernatant. Resuspend the cell pellet in 1 mL of distilled water to measure the optical density at 600 nm (OD₆₀₀) for normalization to cell biomass.

-

For pigment extraction, harvest another 1 mL of the same culture by centrifugation (12,000 rpm, 5 min).

-

Discard the supernatant and add 1 mL of acidified ethanol or methanol to the cell pellet.

-

Vortex vigorously for 30-60 seconds to lyse the cells and fully extract the red pigment.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the cell debris.

-

Carefully transfer the colored supernatant to a clean cuvette.

-

Measure the absorbance of the supernatant at 534 nm (A₅₃₄) using acidified ethanol/methanol as a blank.

-

Calculate the relative prodigiosin production as the ratio of A₅₃₄ / OD₆₀₀.

Gene Inactivation using Lambda Red Recombineering

This method allows for the targeted knockout of regulatory genes in Serratia marcescens to study their function. This protocol is a generalized representation based on established methods.[20][21]

Analysis of pigA Gene Expression by RT-qPCR

This protocol measures the transcript levels of the pigA gene, providing insight into the transcriptional regulation of the entire pig operon. The protocol adheres to MIQE guidelines.

Materials:

-

S. marcescens cultures (wild-type and mutant)

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

DNase I

-

cDNA synthesis kit (Reverse Transcriptase)

-

qPCR master mix (e.g., SYBR Green-based)

-

Real-Time PCR System

-

Primers for pigA and a housekeeping gene (e.g., 16S rRNA)

Procedure:

-

RNA Extraction:

-

Grow wild-type and mutant strains to the desired growth phase (e.g., mid-log or stationary).

-

Harvest approximately 1x10⁹ cells by centrifugation.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions, ensuring rapid cell lysis to preserve RNA integrity.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.

-

Include a no-reverse transcriptase (NRT) control for each RNA sample to check for genomic DNA contamination.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for pigA or the housekeeping gene), and the diluted cDNA template.

-

Run the reaction on a Real-Time PCR system with a typical thermal profile:

-

Initial denaturation (e.g., 95°C for 5 min)

-

40 cycles of: Denaturation (95°C for 15s), Annealing/Extension (e.g., 60-62°C for 40s).

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Run each sample, including NRT and no-template controls (NTC), in triplicate.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target gene (pigA) and the housekeeping gene (16S rRNA) for all samples.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔCt = Ct(pigA) - Ct(16S rRNA) and ΔΔCt = ΔCt(mutant) - ΔCt(wild-type).

-

Conclusion and Future Directions

The regulation of prodigiosin biosynthesis is a model system for studying the complex control of secondary metabolism in bacteria. It involves a hierarchical network of global and specific regulators that respond to a multitude of signals. While significant progress has been made in identifying the key players, future research will likely focus on elucidating the precise molecular interactions between these regulatory pathways, understanding the environmental signals that trigger them, and applying this knowledge to rationally engineer Serratia marcescens for enhanced production of prodigiosin and its valuable derivatives. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for professionals engaged in this exciting field of research and development.

References

- 1. Regulator RcsB Controls Prodigiosin Synthesis and Various Cellular Processes in Serratia marcescens JNB5-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 6. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptional downregulator hexS controlling prodigiosin and serrawettin W1 biosynthesis in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]